molecular formula C13H16FNO B12640501 (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920802-28-4

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine

Cat. No.: B12640501
CAS No.: 920802-28-4
M. Wt: 221.27 g/mol
InChI Key: FGGVMWAYZLXZKE-ZDUSSCGKSA-N
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Description

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a chiral morpholine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known for its ability to enhance the potency and pharmacokinetic properties of bioactive molecules . This compound features a 3-fluorophenyl group at the 2-position, a substitution pattern similar to fluorophenyl-based scaffolds investigated for developing inhibitors of biological targets like dipeptidyl peptidase-4 (DPP-4) . The prop-2-en-1-yl (allyl) group at the 4-position offers a versatile synthetic handle for further functionalization through various chemical reactions, including cross-coupling and oxidation, enabling researchers to create more complex molecular architectures. As a sophisticated building block, it holds significant value for constructing potential enzyme inhibitors, receptor modulators, and other biologically active compounds. Researchers can utilize this chemical to explore new structure-activity relationships (SAR) in their projects. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920802-28-4

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

(2R)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m0/s1

InChI Key

FGGVMWAYZLXZKE-ZDUSSCGKSA-N

Isomeric SMILES

C=CCN1CCO[C@@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

C=CCN1CCOC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and allyl bromide.

    Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with allyl bromide to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under basic conditions to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Catalysts: Catalysts may be used to enhance the reaction rate and yield.

    Automated Purification: Automated purification systems such as continuous chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Epoxides, aldehydes, or carboxylic acids.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is in the field of medicinal chemistry. It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases. The fluorine atom is known to increase metabolic stability and improve binding affinity, which can enhance the therapeutic efficacy of drug candidates.

Biological Studies

This compound has been utilized in biological studies to investigate enzyme interactions and receptor binding mechanisms. Its unique structure allows researchers to explore how modifications to the morpholine ring influence biological activity. For instance, studies have shown that compounds with similar structures can act as inhibitors for various enzymes, potentially leading to new therapeutic agents for diseases such as cancer and Alzheimer's disease .

Industrial Applications

In industrial settings, this compound can be employed as a catalyst in chemical reactions or as a precursor for synthesizing novel materials. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of morpholine, including this compound, exhibit promising anticancer properties. A study focused on synthesizing a series of morpholine-based compounds showed that modifications to the fluorophenyl group significantly affected cytotoxicity against cancer cell lines. The findings indicated that optimizing such compounds could lead to effective anticancer drugs .

Case Study 2: Neurological Research

Another notable application involves studying the compound's effects on neurotransmitter systems. In vitro assays revealed that related morpholine derivatives could modulate serotonin uptake, suggesting potential use in treating mood disorders. The introduction of fluorine atoms was found to enhance selectivity for serotonin receptors compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Key Comparisons:

Core Structure: The target compound and ’s analog share a morpholine backbone, while Example 119 () incorporates morpholine as part of a larger purine-pyrimidine scaffold. The allyl group in the target compound contrasts with the hydroxypropylamino group in , which may influence solubility and hydrogen-bonding capacity .

Allyl vs.

Stereochemistry :

  • Both the target compound and ’s analog exhibit R-configuration at critical positions, which is often decisive in enantioselective biological activity. For example, R-configuration in morpholine derivatives has been linked to improved binding affinity in kinase inhibitors .

’s compound, with a hydroxypropylamino group, may mimic substrates of microbial enzymes, explaining its inferred antibacterial/antifungal utility .

Research Findings and Methodological Considerations

  • Structural Analysis : The use of crystallographic tools like SHELXL () is critical for confirming stereochemistry and substituent positioning in such compounds. For instance, SHELXL’s refinement capabilities ensure accurate R-factor values and electron density maps, essential for validating the R-configuration in the target compound .
  • Synthetic Challenges : Example 119 () highlights the complexity of synthesizing multi-heterocyclic morpholine derivatives, requiring precise coupling steps (e.g., purine-morpholine conjugation) .

Biological Activity

(2R)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic organic compound belonging to the morpholine class, recognized for its diverse biological applications. Morpholine derivatives are often explored in medicinal chemistry due to their potential pharmacological properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms, interactions, and therapeutic potentials.

  • Molecular Formula : C13H16FNO
  • Molecular Weight : 221.27 g/mol
  • IUPAC Name : this compound

The compound features a 3-fluorophenyl group and an allyl group , suggesting potential biological activity and reactivity. The presence of fluorine can enhance lipophilicity and binding affinity to biological targets, which is crucial for drug efficacy.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the morpholine ring facilitates interactions with biological macromolecules. This compound may exhibit inhibitory activity against various enzymes, including dipeptidyl peptidase-4 (DPP-4), which plays a significant role in glucose metabolism and insulin regulation.

Biological Activity

Research indicates that this compound may exhibit notable biological activity, particularly in the following areas:

  • DPP-4 Inhibition :
    • DPP-4 is involved in the modulation of incretin hormones that regulate glucose levels in the blood. Inhibition of DPP-4 can lead to increased levels of active GLP-1, enhancing insulin secretion and reducing glucagon levels.
    • Preliminary studies suggest that morpholine derivatives can serve as effective DPP-4 inhibitors, making them potential candidates for treating type 2 diabetes mellitus (T2DM) .
  • Antimicrobial Activity :
    • Morpholine derivatives have been investigated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that this compound may possess similar activities .
  • Cytotoxicity :
    • Initial screenings have indicated that certain morpholine derivatives exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against different cancer types remains to be fully elucidated but warrants further investigation .

Structure Activity Relationship (SAR)

The structure activity relationship is critical in understanding how variations in chemical structure affect biological activity. For this compound:

Compound NameStructural FeaturesUnique Properties
(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine4-fluorophenyl groupDifferent fluorine position affects activity
N-(3-fluorophenyl)acetamideAcetamide functional groupPotential analgesic properties
MorpholineBasic morpholine structureLacks substituents impacting reactivity

This table illustrates how modifications in the structure can lead to variations in biological activity, emphasizing the importance of specific substituents like fluorine.

Case Study 1: DPP-4 Inhibition

A study investigating various morpholine derivatives found that compounds structurally similar to this compound exhibited significant DPP-4 inhibition with IC50 values comparable to established inhibitors like sitagliptin . The binding interactions were analyzed through molecular docking studies, revealing critical interactions at the S1 and S2 subsites of DPP-4.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that morpholine derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli, with results indicating a dose-dependent response .

Q & A

Q. What strategies optimize reaction yields while minimizing diastereomer formation in asymmetric synthesis?

  • Methodology :
  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) in palladium-catalyzed couplings to enhance enantiomeric excess (ee > 95%).
  • Kinetic Control : Lower reaction temperatures (−20°C) favor the (2R)-isomer via transition-state stabilization.
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

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